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Compound of Interest

Compound Name: 3,6-Dimethyl-2-pyridinamine

Cat. No.: B1296886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-

dimethylpyridin-2-amine (CAS No: 823-61-0). Due to the limited availability of experimental

spectra in public domains, this document focuses on predicted spectroscopic data,

supplemented with mass spectrometry information and established principles of spectroscopic

interpretation for this class of compounds. The information herein is intended to support

research, drug development, and quality control activities where the characterization of 3,6-

dimethylpyridin-2-amine is required.

Molecular Structure and Properties
3,6-dimethylpyridin-2-amine is a substituted pyridine derivative with the following key

properties:

Molecular Formula: C₇H₁₀N₂[1]

Molecular Weight: 122.17 g/mol [1]

IUPAC Name: 3,6-dimethylpyridin-2-amine[1]

Synonyms: 2-Amino-3,6-dimethylpyridine[1]
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The following sections present the available and predicted spectroscopic data for 3,6-

dimethylpyridin-2-amine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for 3,6-dimethylpyridin-2-amine are not readily available,

predicted ¹H and ¹³C NMR data provide valuable insights into its molecular structure. These

predictions are based on computational models and offer a reliable estimation of the chemical

shifts for the different nuclei in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 3,6-dimethylpyridin-2-amine

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

H-4 7.2 - 7.4 Doublet

H-5 6.5 - 6.7 Doublet

NH₂ 4.5 - 5.5 Broad Singlet

CH₃ (at C-6) 2.3 - 2.5 Singlet

CH₃ (at C-3) 2.1 - 2.3 Singlet

Note: Predicted data is derived from computational models and may vary from experimental

values.

Table 2: Predicted ¹³C NMR Spectral Data for 3,6-dimethylpyridin-2-amine
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Carbon Atom Predicted Chemical Shift (ppm)

C-2 158 - 162

C-6 155 - 159

C-4 135 - 139

C-3 118 - 122

C-5 112 - 116

CH₃ (at C-6) 22 - 26

CH₃ (at C-3) 16 - 20

Note: Predicted data is derived from computational models and may vary from experimental

values.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 3,6-dimethylpyridin-2-amine is not available in the searched

databases. However, the expected characteristic absorption bands can be predicted based on

its functional groups. As a primary aromatic amine, it will exhibit characteristic N-H stretching

and bending vibrations, as well as C-N stretching and aromatic ring vibrations.

Table 3: Expected IR Absorption Bands for 3,6-dimethylpyridin-2-amine
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Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine)
Asymmetric &

Symmetric Stretch

3400 - 3250 (two

bands)[2]
Medium

C-H (Aromatic) Stretch 3100 - 3000 Medium to Weak

C-H (Methyl)
Asymmetric &

Symmetric Stretch
2975 - 2850 Medium

N-H (Amine) Bending (Scissoring) 1650 - 1580[2] Medium to Strong

C=C, C=N (Aromatic

Ring)
Ring Stretching 1600 - 1450 Medium to Strong

C-N (Aromatic Amine) Stretch 1335 - 1250[2] Strong

N-H (Amine) Wagging 910 - 665 Broad, Strong

Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of the compound.

Table 4: Mass Spectrometry Data for 3,6-dimethylpyridin-2-amine

m/z Relative Intensity Interpretation

122 High Molecular ion (M⁺)

121 High [M-H]⁺

107 Medium [M-CH₃]⁺

94 Medium Further fragmentation
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The following are generalized experimental protocols for the spectroscopic techniques

discussed. These should be adapted based on the specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3,6-dimethylpyridin-2-amine in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The

concentration should be adjusted to ensure good signal-to-noise ratio.

¹H NMR Spectroscopy:

Instrument: A 300 MHz or higher field NMR spectrometer.

Parameters:

Acquire a standard one-pulse proton spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64

scans).

Apply appropriate window functions (e.g., exponential multiplication) before Fourier

transformation to improve signal-to-noise or resolution.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

Instrument: A 75 MHz or higher field NMR spectrometer.

Parameters:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
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Use a sufficient number of scans, which will be significantly higher than for ¹H NMR due

to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

Employ a relaxation delay to ensure quantitative signal intensity if required.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of 3,6-dimethylpyridin-2-amine (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition (FT-IR):

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

Parameters:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise

ratio.

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):
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For a volatile and thermally stable compound like 3,6-dimethylpyridin-2-amine, a direct

insertion probe or gas chromatography (GC) inlet can be used.

Data Acquisition (GC-MS):

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Parameters:

Use a suitable capillary column (e.g., DB-5ms).

Optimize the temperature program to ensure good separation and peak shape.

Use helium as the carrier gas.

MS Parameters:

Use a standard electron ionization energy of 70 eV.

Scan a mass range appropriate for the compound (e.g., m/z 40-200).

The mass spectrum of the GC peak corresponding to 3,6-dimethylpyridin-2-amine is

then recorded.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 3,6-dimethylpyridin-2-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1296886#spectroscopic-data-for-3-6-dimethylpyridin-
2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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